N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group at the 1-position and an o-tolyloxyacetamide moiety at the 4-position. Its unique combination of a heterocyclic furan ring and an ortho-substituted aryloxy group distinguishes it from classical analgesics like fentanyl or sulfonamide-based compounds such as W-15 and W-18 .
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-16-5-2-3-7-19(16)25-15-20(23)21-13-17-8-10-22(11-9-17)14-18-6-4-12-24-18/h2-7,12,17H,8-11,13-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNRCMMBUYDLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the piperidine intermediate.
Formation of the Acetamide Group: The final step involves the acylation of the piperidine-furan intermediate with an acetic anhydride derivative to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a complex molecular structure characterized by:
- Furan Ring : Contributes to the compound's unique electronic properties.
- Piperidine Linker : Provides flexibility and potential for interaction with biological targets.
- Acetamide Group : Enhances solubility and biological activity.
The molecular formula for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is , with a molecular weight of approximately 314.38 g/mol.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Piperidine Ring : Starting from furan derivatives and piperidine precursors.
- Acetylation : The introduction of the acetamide group through acetyl chloride or acetic anhydride.
- Coupling Reactions : Linking the o-tolyloxy group to the acetamide moiety.
These synthetic methods are critical for optimizing yields and ensuring the purity of the final product.
This compound has shown promise in various biological applications:
Antiviral Properties
Research indicates that compounds with similar structures exhibit antiviral activities, making this compound a candidate for further investigation in antiviral drug development.
Anticancer Potential
Studies have suggested that derivatives of this compound may possess anticancer properties, particularly against specific cancer cell lines. The presence of the furan ring is thought to enhance interactions with cellular targets involved in cancer progression .
Antitubercular Activity
Some derivatives have demonstrated significant activity against Mycobacterium tuberculosis, indicating potential as antitubercular agents. This application is particularly relevant given the global burden of tuberculosis.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
- In Vitro Studies : Investigations into its effect on cancer cell lines have revealed IC50 values indicating moderate to high inhibitory activity against specific targets .
- Structure–Activity Relationship (SAR) : Research has focused on understanding how modifications to the furan and piperidine components affect biological efficacy. For instance, variations in substituents on the piperidine ring significantly alter activity profiles against various biological targets .
- Potential as a Lead Compound : Given its diverse biological activities, this compound is being explored as a lead compound for developing new therapeutic agents targeting viral infections and cancer .
Mechanism of Action
The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacophore Analysis
The compound shares structural similarities with several acetamide and piperidine derivatives, but key differences in substituents influence pharmacological properties:
Key Structural and Functional Differences
- Furan vs. Phenyl Substitutions : The furan-2-ylmethyl group introduces a heteroaromatic ring with distinct electronic and steric properties compared to the 2-phenylethyl groups in W-15, fentanyl analogs, or ocfentanil. This may alter receptor binding kinetics or metabolic stability .
- Acetamide vs. Sulfonamide Pharmacophores : Unlike W-15 or W-18, which use sulfonamide groups, this compound’s acetamide linker may reduce sulfonamide-associated toxicity risks while maintaining hydrogen-bonding capacity .
- Ortho-Substituted Aryloxy Group: The o-tolyloxy moiety (2-methylphenoxy) provides steric hindrance that could influence selectivity for CNS targets compared to para-substituted analogs (e.g., 4-acetylphenoxy in ) .
Receptor Binding Hypotheses
Based on structural parallels to fentanyl () and ocfentanil, the compound may interact with μ-opioid receptors. However, the furan ring’s electron-rich nature could modulate affinity or selectivity compared to phenyl-substituted analogs.
Research Findings and Data Gaps
- Synthetic Accessibility: The compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution or amide coupling. No yield or purity data are available.
- Comparative Potency: While ocfentanil exhibits sub-nanomolar μ-opioid affinity, the furan-substituted analog’s activity remains unquantified.
Biological Activity
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a furan ring, a piperidine moiety, and an o-tolyloxy acetamide group. The synthesis typically involves multi-step organic reactions:
- Preparation of the furan-2-ylmethylpiperidine intermediate : This is achieved by reacting furan-2-carbaldehyde with piperidine.
- Formation of the final product : This involves coupling the intermediate with 2-(o-tolyloxy)acetic acid chloride under basic conditions.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets. It may act as a ligand for specific receptors or enzymes, influencing cellular signaling pathways. The presence of the furan ring enhances its reactivity, while the piperidine structure contributes to its stability and potential therapeutic effects.
1. Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, some studies have shown that related furan derivatives can inhibit bacterial growth by disrupting cell membranes or interfering with metabolic processes .
2. Anti-inflammatory Effects
Compounds containing similar structural motifs have demonstrated anti-inflammatory activities. They can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide levels in macrophages, suggesting potential use in treating inflammatory diseases .
3. Antitumor Potential
The compound's structural characteristics may also confer antitumor properties. Preliminary studies on related compounds indicate activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of N-substituted piperidine derivatives against several bacterial strains. The results showed that compounds with a furan moiety significantly inhibited bacterial growth, suggesting that this compound could possess similar properties.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | P. aeruginosa | 12 |
Case Study 2: Anti-inflammatory Activity
In vitro studies reported that related compounds reduced LPS-induced nitric oxide production in macrophages by more than 50%, indicating significant anti-inflammatory potential.
| Compound | NO Production Inhibition (%) |
|---|---|
| D | 60 |
| E | 55 |
| F | 70 |
Q & A
Advanced Question
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like AChE or sEH. Focus on hydrogen bonding (e.g., acetamide carbonyl with catalytic serine) and π-π stacking (furan with aromatic residues) .
- Molecular Dynamics (MD): Simulate binding stability (50–100 ns trajectories) in explicit solvent (e.g., TIP3P water) to assess conformational flexibility .
- Validation: Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine models .
What are the critical considerations for in vivo efficacy studies?
Advanced Question
- Formulation: Use vehicles like 10% Cremophor EL in saline for solubility. Confirm bioavailability via plasma LC-MS/MS at multiple timepoints .
- Dose Optimization: Conduct dose-ranging studies (1–50 mg/kg, IP/IV) to establish therapeutic windows without toxicity (e.g., neurobehavioral assays) .
- Metabolite Identification: Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
